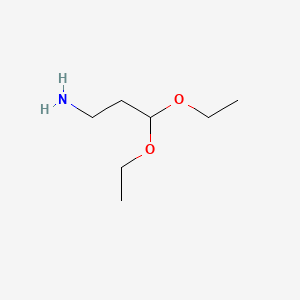

1-Amino-3,3-diethoxypropane

Cat. No. B1268047

Key on ui cas rn:

41365-75-7

M. Wt: 147.22 g/mol

InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05576426

Procedure details

To 500 ml of dimethylformamide (DMF) containing NaN3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15 m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluated with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na2CO3. The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g, 126 mmol, 63%): bp17 80°-81.5° C. bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H--NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q, 2 H CH2), 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.

[Compound]

Name

ice water

Quantity

1 L

Type

reactant

Reaction Step Three

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

C[N:2]([CH3:5])C=O.[N-]=[N+]=[N-].[Na+].[CH2:10]([O:12][CH:13]([O:17][CH2:18][CH3:19])[CH2:14]CCl)[CH3:11]>C(O)C.[Pd]>[CH2:10]([O:12][CH:13]([O:17][CH2:18][CH3:19])[CH2:14][CH2:5][NH2:2])[CH3:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

33.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCl)OCC

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

2.03 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

50° C., 1 min to 250° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Retention time (tR) of starting material 5.1 min, product 6.5 min)

|

|

Duration

|

6.5 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts were washed with water (2×500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension was degassed, saturated with H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a complete reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was degassed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite 545

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted with 25 mL of 12N KOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (2×50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ether layer was filtered through glass wool/Na2CO3

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled

|

Outcomes

Product

Details

Reaction Time |

4 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCN)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 126 mmol | |

| AMOUNT: MASS | 18.6 g | |

| YIELD: PERCENTYIELD | 63% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |